
3-Hydroxy-2-pyrrolidinone
Overview
Description
3-Hydroxy-2-pyrrolidinone is a five-membered nitrogen-containing heterocyclic compound with the molecular formula C4H7NO2. It is a derivative of pyrrolidinone, characterized by the presence of a hydroxyl group at the third position. This compound is of significant interest due to its versatile applications in medicinal chemistry, organic synthesis, and as a building block for various bioactive molecules .
Mechanism of Action
Target of Action
3-Hydroxy-2-pyrrolidinone is a derivative of pyrrolidinone, a five-membered heterocyclic compound . Pyrrolidinone derivatives are known to be versatile lead compounds for designing powerful bioactive agents . .
Mode of Action
Pyrrolidinone derivatives are known to induce prominent pharmaceutical effects . They interact with their targets, leading to changes that result in their biological activities. For instance, some pyrrolidinone derivatives have been found to exhibit antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant activities .
Biochemical Pathways
Pyrrolidinone derivatives are known to affect various biological pathways, leading to their diverse biological activities . For instance, some pyrrolidinone derivatives have been found to exhibit antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant activities .
Result of Action
Pyrrolidinone derivatives are known to induce various significant biological activities . For instance, some pyrrolidinone derivatives have been found to exhibit antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant activities .
Action Environment
Biochemical Analysis
Biochemical Properties
3-Hydroxy-2-pyrrolidinone is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to be a potent inhibitor of CDK2/cyclin A . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been reported to exhibit various biological activities such as antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects . It influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific dosage effects have not been reported, it is known that pyrrolidinone derivatives exhibit diverse biological activities , suggesting that dosage could influence these effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxy-2-pyrrolidinone can be synthesized through several methods. One common approach involves the cyclization of γ-hydroxybutyric acid derivatives. The reaction typically requires a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of 3-pyrrolin-2-one. This process involves the use of a palladium catalyst under high pressure and temperature conditions. The reaction is highly efficient and yields a high purity product .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-oxo-2-pyrrolidinone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 3-amino-2-pyrrolidinone using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of N-substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: 3-Oxo-2-pyrrolidinone.
Reduction: 3-Amino-2-pyrrolidinone.
Substitution: N-alkyl-3-hydroxy-2-pyrrolidinone derivatives.
Scientific Research Applications
3-Hydroxy-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and as a chiral building block in asymmetric synthesis.
Biology: The compound is used in the study of enzyme inhibitors and as a model compound for understanding the behavior of lactams in biological systems.
Medicine: this compound derivatives exhibit significant pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Comparison with Similar Compounds
Pyrrolidin-2-one: Lacks the hydroxyl group at the third position, making it less reactive in certain chemical reactions.
3-Amino-2-pyrrolidinone: Contains an amino group instead of a hydroxyl group, leading to different pharmacological properties.
3-Oxo-2-pyrrolidinone: An oxidized form of 3-Hydroxy-2-pyrrolidinone, with distinct chemical reactivity and applications.
Uniqueness: this compound is unique due to its hydroxyl group, which imparts specific chemical reactivity and biological activity. This functional group allows for the formation of hydrogen bonds, enhancing its interaction with biological targets and making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3-hydroxypyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c6-3-1-2-5-4(3)7/h3,6H,1-2H2,(H,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKGSNOMLIYPSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15166-68-4, 15116-68-4 | |
| Record name | 3-Hydroxy-2-pyrrolidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXY-2-PYRROLIDINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic approaches to 3-Hydroxy-2-pyrrolidinones?
A: Several synthetic routes have been developed for 3-Hydroxy-2-pyrrolidinones. One approach uses (S)-malic acid as a starting material, offering flexibility for synthesizing (S)-3-hydroxy-2-pyrrolidinone and (S)-1-alkyl-3-hydroxy-2-pyrrolidinones. [, , , ] This method enabled the total synthesis of (-)-vasicol and deaminovasicol, clarifying the structure of naturally occurring (-)-vasicol. [] Another approach utilizes a three-step synthesis from p-amino acids, with a novel reductive photocyclization as the key step. [, ]
Q2: Can you elaborate on the reductive photocyclization method for synthesizing N-substituted 3-Hydroxy-2-pyrrolidinones?
A: This method employs a photochemical reaction where the ketone moiety of an α-ketoester-modified amino acid or peptide is reduced via hydrogen transfer from the ester's alcohol component. [] The alcohol is oxidized to an aldehyde and subsequently cleaved. This process suggests a diradical intermediate and potentially multiple reaction pathways. []
Q3: Are there any enantioselective synthetic methods available for 3-Hydroxy-2-pyrrolidinones?
A: Yes, chemoenzymatic approaches have been explored. One method leverages lactate dehydrogenase-catalyzed reductions of 4-(Cbz-amino)-2-oxobutanoic acid to produce both (S)- and (R)-3-hydroxy-2-pyrrolidinones. [] Additionally, another chemoenzymatic method offers enantioselective access to both 3-hydroxy-2-pyrrolidinones and 3-hydroxy-2-piperidinones. [, ]
Q4: What are the applications of 3-Hydroxy-2-pyrrolidinone in organic synthesis?
A: 3-Hydroxy-2-pyrrolidinones serve as versatile building blocks in organic synthesis. For instance, they are utilized in heterocycle-heterocycle interconversions to access 4,5-disubstituted 3-hydroxy-2-pyrrolidinones. [] This strategy, involving the reductive rearrangement of isoxazole esters, offers advantages over multicomponent reactions by providing access to N-unsubstituted 3-hydroxy-2-pyrrolidinones for further functionalization. []
Q5: Can you describe the use of this compound in synthesizing polyhydroxylated indolizidine alkaloids?
A: (S)-3-hydroxy-2-pyrrolidinone serves as a starting point for synthesizing polyhydroxylated indolizidine alkaloids like castanospermine and swainsonine, potent glycosidase inhibitors. [] A method employing SmI2-mediated asymmetric α-amido-hydroxyalkylation has been developed. [] This approach involves the conversion of (S)-3-hydroxy-2-pyrrolidinone to sulfides, followed by SmI2-mediated reductive metallation. Reacting the resulting intermediates with ketones or aldehydes under Barbier conditions yields C2 hydroxyalkylated products with high C2/C3 trans diastereoselectivity. []
Q6: Has this compound been investigated for its metal-chelating properties?
A: Yes, this compound (HPD) has been studied as a potential chelating agent for uranyl ions. [] Potentiometric titration measurements determined its stability constants, revealing its ability to complex with uranyl ions, particularly at physiological pH (7.4). []
Q7: What is the structural information available for the uranyl-HPD complex?
A: A single crystal X-ray structure of a uranyl-HPD complex, [(UO2)3O(H2O)3(C4H6NO2)3]·NO3·12H2O, has been obtained. [] The structure reveals a trimeric arrangement comprising three uranyl units and three HPD ligands. Each uranyl unit is equatorially coordinated by oxygen atoms from two HPD molecules, one water molecule, and a μ3-O atom shared by the three uranyl units. []
Q8: Are there any reports on the cytotoxicity of this compound?
A: Cytotoxicity assays indicate that HPD exhibits lower toxicity compared to clinically used chelators like DTPA-ZnNa3 and 3-hydroxy-1,2-dimethyl-4(1H)-pyridone (DFP). [] This finding suggests its potential suitability for in vivo applications.
Q9: What are the potential applications of TiO2 nanoparticles in synthesizing 3-Hydroxy-2-pyrrolidinones?
A: TiO2 nanoparticles have demonstrated catalytic activity in the three-component condensation of aromatic aldehydes, primary amines, and acetylenedicarboxylate under admicellar conditions, leading to the formation of 3-hydroxy-2-pyrrolidinones in good yields. [] This approach offers an efficient and potentially scalable method for synthesizing these compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


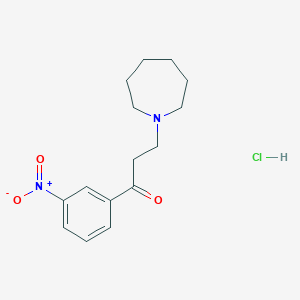

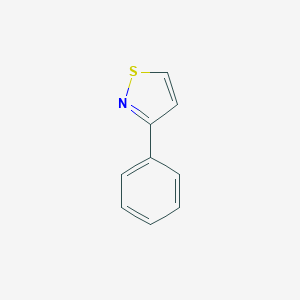
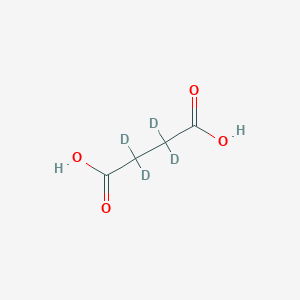
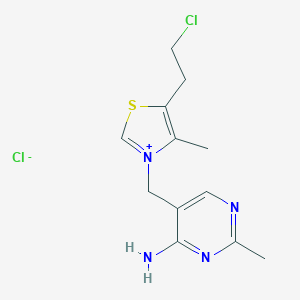
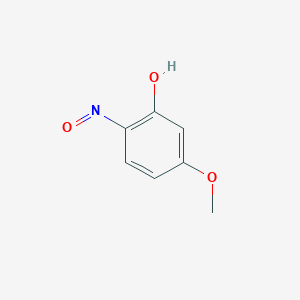
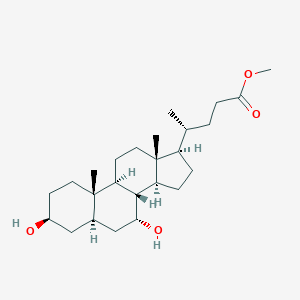


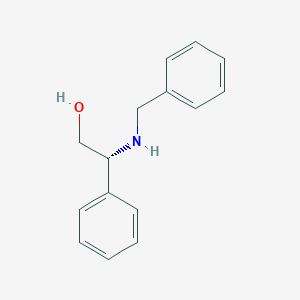
![1-[(8S,9S,10R,13S,14S,17S)-3,3-dihydroxy-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B82063.png)

![N-[(Z)-ethylideneamino]benzamide](/img/structure/B82068.png)

